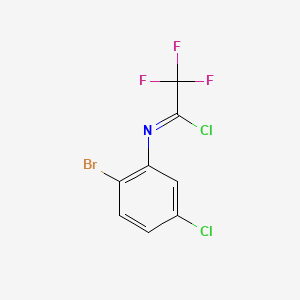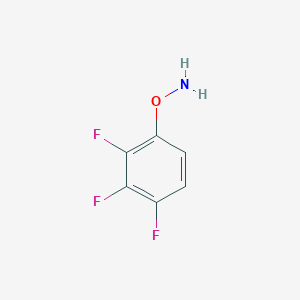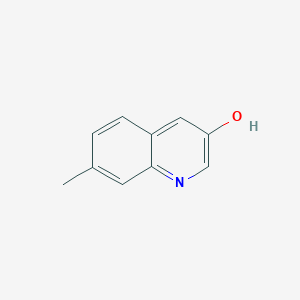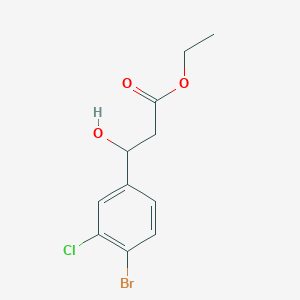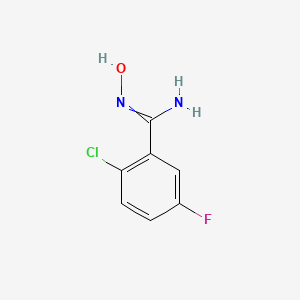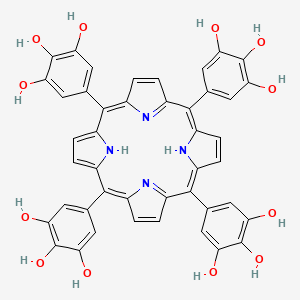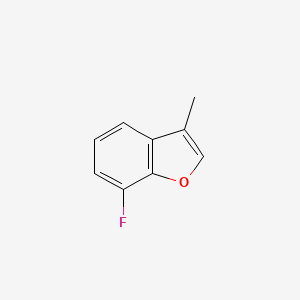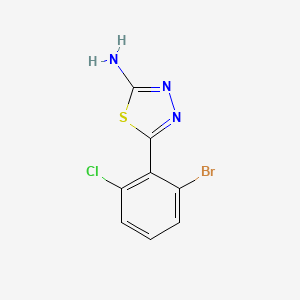
2-Amino-5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD22564213 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD22564213 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form MFCD22564213. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of MFCD22564213 is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD22564213 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: The reactions involving MFCD22564213 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from the reactions of MFCD22564213 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions can result in a variety of substituted products, each with unique properties.
Applications De Recherche Scientifique
MFCD22564213 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds and as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems and its use in developing new drugs. In medicine, MFCD22564213 is explored for its therapeutic potential, particularly in treating specific diseases. In industry, it is used in the production of materials with specialized properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of MFCD22564213 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can activate or inhibit the target, leading to a cascade of biochemical events that result in the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds: Several compounds are structurally similar to MFCD22564213, including those with similar functional groups or molecular frameworks
Highlighting Uniqueness: Compared to its similar compounds, MFCD22564213 stands out due to its stability, reactivity, and versatility in various applications. Its unique combination of properties makes it a valuable compound for research and industrial use.
Conclusion
MFCD22564213 is a compound with significant potential in various scientific fields Its unique properties, diverse reactions, and wide range of applications make it a subject of ongoing research and industrial interest
Propriétés
Formule moléculaire |
C8H5BrClN3S |
|---|---|
Poids moléculaire |
290.57 g/mol |
Nom IUPAC |
5-(2-bromo-6-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrClN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Clé InChI |
WPEYVTQUWCMVRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C2=NN=C(S2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)

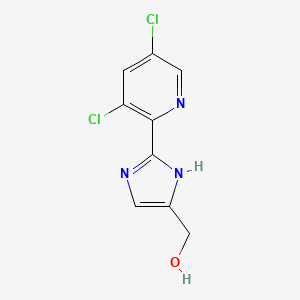
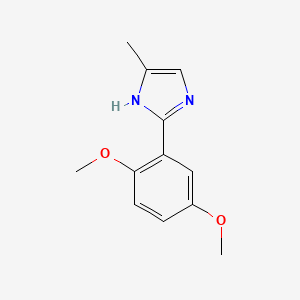
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
